Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate
Description
Tert-Butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a cyclopropylmethylamino substituent at the 3-position. This structure is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological or metabolic disorders. The cyclopropyl group confers rigidity and metabolic stability, while the carbamate group facilitates amine protection during synthetic workflows.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3-(cyclopropylmethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-11(9-15)14-8-10-4-5-10/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
BWRDNUFSKYSUOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of 3-aminopyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate more robust purification methods to ensure the high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of the target molecules, thereby influencing their biological functions .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to three analogs (Table 1), with key distinctions in substituents and applications:
Key Observations :
- Substituent Impact: The cyclopropylmethylamino group in the target compound likely enhances steric hindrance and metabolic stability compared to the 2-methoxyethylamino group in , which may improve solubility but introduces higher toxicity risks.
- Safety Profile : The methoxyethyl analog exhibits multiple hazards (oral toxicity, irritation), whereas cyclopropyl-containing analogs (e.g., ) are often prioritized in drug development for their balanced safety and efficacy.
- Synthetic Utility : The carbamate group in all analogs aids in amine protection, but the cyclopropane ring in the target compound may complicate stereochemical outcomes during synthesis.
Biological Activity
Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C_{13}H_{23}N_{2}O_{2}
- Molecular Weight: 239.34 g/mol
Synthesis:
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with cyclopropylmethylamine and pyrrolidine under controlled conditions. The process generally requires organic solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties: Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, thus showing potential in neurodegenerative disease models.
- Antimicrobial Activity: In vitro assays have demonstrated that it possesses antimicrobial properties against certain bacterial strains, indicating its potential as an antibiotic agent.
- Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Study 1: Neuroprotection
A study conducted on cultured neuronal cells demonstrated that treatment with this compound reduced cell death induced by oxidative stress. The results indicated a significant increase in cell viability compared to untreated controls (p < 0.05).
Study 2: Antimicrobial Efficacy
In a series of antimicrobial tests, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Structure | Neuroprotective, Antimicrobial | PubChem |
| Tert-butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate | Structure | Enzyme inhibition, Protein-ligand interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
